molecular formula C13H24N2O3S B14693697 (Z)-(Cyclohexylamino)(cyclohexylimino)methanesulfonic acid CAS No. 25348-88-3

(Z)-(Cyclohexylamino)(cyclohexylimino)methanesulfonic acid

Cat. No.: B14693697
CAS No.: 25348-88-3
M. Wt: 288.41 g/mol
InChI Key: IZQVFCTUVQJRAL-UHFFFAOYSA-N
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Description

(Z)-(Cyclohexylamino)(cyclohexylimino)methanesulfonic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(Cyclohexylamino)(cyclohexylimino)methanesulfonic acid typically involves the reaction of cyclohexylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-(Cyclohexylamino)(cyclohexylimino)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(Z)-(Cyclohexylamino)(cyclohexylimino)methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (Z)-(Cyclohexylamino)(cyclohexylimino)methanesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler analog with similar sulfonic acid functionality.

    Cyclohexylamine: Shares the cyclohexylamino group but lacks the sulfonic acid moiety.

    Cyclohexylimine: Contains the imino group but does not have the sulfonic acid functionality.

Uniqueness

(Z)-(Cyclohexylamino)(cyclohexylimino)methanesulfonic acid is unique due to the combination of cyclohexylamino, cyclohexylimino, and methanesulfonic acid groups in a single molecule

Properties

CAS No.

25348-88-3

Molecular Formula

C13H24N2O3S

Molecular Weight

288.41 g/mol

IUPAC Name

(cyclohexylamino)-cyclohexyliminomethanesulfonic acid

InChI

InChI=1S/C13H24N2O3S/c16-19(17,18)13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15)(H,16,17,18)

InChI Key

IZQVFCTUVQJRAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)S(=O)(=O)O

Origin of Product

United States

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